Ensulizole potassium Ensulizole potassium
Brand Name: Vulcanchem
CAS No.: 158099-19-5
VCID: VC7950312
InChI: InChI=1S/C13H10N2O3S.K/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1
SMILES: C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Molecular Formula: C13H9KN2O3S
Molecular Weight: 312.39 g/mol

Ensulizole potassium

CAS No.: 158099-19-5

Cat. No.: VC7950312

Molecular Formula: C13H9KN2O3S

Molecular Weight: 312.39 g/mol

* For research use only. Not for human or veterinary use.

Ensulizole potassium - 158099-19-5

Specification

CAS No. 158099-19-5
Molecular Formula C13H9KN2O3S
Molecular Weight 312.39 g/mol
IUPAC Name potassium;2-phenyl-3H-benzimidazole-5-sulfonate
Standard InChI InChI=1S/C13H10N2O3S.K/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1
Standard InChI Key YPSWUECEJGNOLY-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+]

Introduction

Chemical Structure and Physicochemical Properties

Ensulizole potassium derives from the sulfonation of 2-phenylbenzimidazole, followed by neutralization with potassium hydroxide. Its molecular formula is C₁₃H₉KN₂O₃S, with a molecular weight of 316.39 g/mol. The compound’s structure features a benzimidazole core substituted with a phenyl group at the 2-position and a sulfonic acid group at the 5-position, which is neutralized as a potassium salt (Figure 1) .

Table 1: Key Physicochemical Properties of Ensulizole Potassium

PropertyValue
Molecular FormulaC₁₃H₉KN₂O₃S
Molecular Weight316.39 g/mol
SolubilityHighly water-soluble
UV Absorption Range280–315 nm (UV-B)
Melting Point>300°C (decomposes)
pKa~1.5 (sulfonic acid group)

The sulfonic acid group’s ionization in aqueous solutions enhances the compound’s solubility, enabling its integration into hydroalcoholic or purely aqueous sunscreen formulations .

Synthesis and Industrial Production

The synthesis of ensulizole potassium involves two primary steps:

  • Sulfonation of 2-phenylbenzimidazole: Treatment with concentrated sulfuric acid introduces a sulfonic acid group at the 5-position of the benzimidazole ring.

  • Neutralization with potassium hydroxide: The sulfonic acid intermediate is neutralized with KOH to yield the potassium salt .

Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Reaction parameters such as temperature (maintained at 80–100°C), sulfuric acid concentration, and stoichiometric ratios are tightly controlled to minimize byproducts .

Mechanism of UV-B Absorption and Photoprotection

Ensulizole potassium operates via a twofold mechanism:

  • UV-B Absorption: The compound absorbs photons in the 280–315 nm range, exciting electrons to higher energy states. Energy is dissipated as heat through vibrational relaxation, preventing UV-induced DNA damage .

  • Reactive Oxygen Species (ROS) Mitigation: While effective against UV-B, studies indicate that ensulizole potassium can photosensitize ROS formation under UV-A exposure, potentially contributing to oxidative stress in skin cells .

Applications in Sunscreen Formulations

Ensulizole potassium is favored in formulations prioritizing sensory elegance (e.g., sprays, serums) due to its water solubility. Key applications include:

  • Broad-spectrum sunscreens: Often combined with UV-A filters like avobenzone to compensate for its limited UV-A protection .

  • Daily wear cosmetics: Integrated into moisturizers and foundations for incidental UV exposure protection.

Table 2: FDA-Approved Concentrations and Efficacy

ParameterValue
Maximum FDA Approval148 mM (4% w/w)
SPF Contribution1–3 SPF units per 1% w/w
Synergistic PartnersAvobenzone, Octocrylene

Regulatory Status and Compliance

Ensulizole potassium is approved under the following frameworks:

  • U.S. FDA: Listed as a Category I sunscreen ingredient (GRASE – Generally Recognized as Safe and Effective).

  • EU Cosmetics Regulation: Compliant with Annex VI/24, requiring concomitant UV-A protection in products .

  • ASEAN Cosmetic Directive: Permitted at ≤4% in rinse-off and leave-on products.

Recent Advances and Research Directions

Emerging studies focus on:

  • Nanoencapsulation: Embedding ensulizole potassium in silica nanoparticles to reduce ROS generation while maintaining UV-B efficacy.

  • Environmental Impact: Photodegradation pathways in aquatic systems, with advanced oxidation processes (AOPs) shown to mineralize 95% of the compound within 190 minutes .

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